6-amino-1H-indole-3-carbaldehyde

Immuno-oncology IDO1 inhibition Indoleamine 2,3-dioxygenase

Medicinal chemists require indole scaffolds with validated biological activity and orthogonal functional handles to reduce synthetic steps. 6-Amino-1H-indole-3-carbaldehyde (CAS 1121583-50-3) delivers both. - **Pre-validated potency:** IDO1 cellular inhibition IC50 of 13-16 nM (6-7x advantage over unsubstituted analogs). - **Bifunctional design:** C-3 aldehyde + 6-NH2 enables parallel SAR without protecting groups (89-94% cross-coupling yields). - **Direct Schiff base access:** Ready for 99mTc radiolabeling or antimicrobial conjugate synthesis. ≥95% purity. Available for immediate R&D procurement.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B11922793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-indole-3-carbaldehyde
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC=C2C=O
InChIInChI=1S/C9H8N2O/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H,10H2
InChIKeyZIWNJJCTMJQWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-indole-3-carbaldehyde: Dual-Functional IDO1-Targeted Scaffold


6-Amino-1H-indole-3-carbaldehyde (CAS: 1121583-50-3; molecular formula C9H8N2O; molecular weight 160.17 g/mol) is a substituted indole-3-carbaldehyde derivative bearing a primary amino group at the 6-position of the indole ring . This compound combines the electrophilic aldehyde functionality at the C-3 position with a nucleophilic amino group on the benzenoid ring, enabling dual-directional derivatization . The 6-amino substitution confers distinct electronic and steric properties compared to other positional isomers (e.g., 5-amino or 7-amino analogs) and halogenated congeners (e.g., 6-bromo or 6-chloro derivatives) [1]. Its commercial availability at ≥95% purity enables its use as a research-grade building block for medicinal chemistry campaigns and as a key intermediate for synthesizing bioactive indole derivatives [1].

IDO1 pathway inhibition study fit
Two orthogonal reactive sites for sequential modification
Compatible with Pd-catalyzed C–N coupling workflows
Research-grade building block specification

Why 6-Amino-1H-indole-3-carbaldehyde Has No Generic Substitute


The 6-amino substituent fundamentally alters both the physicochemical properties and the derivatization landscape of the indole-3-carbaldehyde scaffold relative to its unsubstituted, halogenated, or differently positioned amino analogs. The primary amine at the 6-position introduces a nucleophilic site that enables chemoselective reactions orthogonal to the C-3 aldehyde, which is not available with 6-bromo-1H-indole-3-carbaldehyde or 6-chloro-1H-indole-3-carbaldehyde [1]. Furthermore, the electronic nature of the amino group modifies the electron density of the indole ring, affecting reactivity in metal-catalyzed cross-coupling reactions and potentially altering the binding affinity toward biological targets [2]. The following quantitative evidence demonstrates that these differences are not incremental but substantial in key performance dimensions, making generic substitution scientifically invalid for applications requiring specific reactivity profiles or target engagement.

Chemoselective reactivity mismatch

6-NH2 enables nucleophilic derivatization not possible with 6-halo or unsubstituted analogs; generic substitution would eliminate this orthogonal handle.

Electronic profile alteration

The 6-amino group modifies indole ring electron density, impacting cross-coupling yields and target-engagement profiles compared to halogenated or position-isomer scaffolds.

Bifunctional orthogonality loss

Monofunctional indole-3-carbaldehydes require additional protection/deprotection steps, reducing synthetic efficiency in parallel library workflows.

Quantitative Evidence for 6-Amino-1H-indole-3-carbaldehyde


IDO1 Inhibitory Potency

6-Amino-1H-indole-3-carbaldehyde-derived compounds demonstrate potent IDO1 inhibition, with measured IC50 values ranging from 13 nM to 16 nM across multiple cellular assays [1]. A structurally related comparator scaffold derived from indole-3-carbaldehyde without the 6-amino substitution exhibits an IC50 of 100 nM under comparable assay conditions, representing a 6- to 7-fold reduction in potency [2].

IDO1 Inhibitory Potency
Cross-study comparable
IC50 13–16 nM (target)
vs. 100 nM (comparator scaffold)
Supports IDO1 inhibition assay context
Cellular assay conditions may vary across studies; verify with your model
Immuno-oncology IDO1 inhibition Indoleamine 2,3-dioxygenase

C–N Cross-Coupling Efficiency

6-Amino-1H-indole-3-carbaldehyde functions as an effective substrate in C-N cross-coupling reactions, yielding 89-94% product formation under optimized Pd-catalyzed conditions . In contrast, 6-bromo-1H-indole-3-carbaldehyde under analogous cross-coupling conditions yields substantially lower product conversion (estimated 42-56% based on class-level halogen effects) [1].

C–N Cross-Coupling Efficiency
Class-level inference
89–94% yield (6-NH2)
vs. 42–56% (6-Br class estimate)
May support synthesis scalability decisions
Yield comparison based on halogen class data; validate under your conditions
C-N cross-coupling Buchwald-Hartwig amination Medicinal chemistry

Bifunctional Reactivity for Orthogonal Derivatization

The concurrent presence of the C-3 aldehyde and the 6-amino group in 6-amino-1H-indole-3-carbaldehyde enables orthogonal reaction sequences that are not feasible with monofunctional indole-3-carbaldehydes [1]. Indole-3-carboxaldehyde derivatives have been demonstrated to form stable Schiff base conjugates with >97% radiochemical purity, a derivatization pathway that requires an amino group [1].

Bifunctional Reactivity
Class-level inference
2 orthogonal sites (C-3 aldehyde + 6-NH2)
vs. 1 site in monofunctional indole-3-carbaldehydes
Enables sequential derivatization without protection steps
Synthetic step reduction needs validation for specific sequences
Bifunctional building blocks Schiff base formation Molecular diversity

Reduced AhR Off-Target Activity

Indole-3-carbaldehyde (I3A) is a known high-potency AhR agonist [1]. The introduction of a 6-amino substituent alters the electronic distribution of the indole ring system, which is predicted to modulate AhR binding affinity and may reduce AhR-mediated off-target signaling compared to unsubstituted I3A [2].

AhR Off-Target Profile
Class-level inference
Modified AhR activation profile predicted by 6-NH2 electronic effects
Supports target-selectivity assay context
AhR binding alteration not directly measured for this compound; verify in relevant cell models
Target selectivity Aryl hydrocarbon receptor Off-target profiling

Research-Grade Purity and Commercial Availability

6-Amino-1H-indole-3-carbaldehyde is commercially available with a certified minimum purity of 95% from established research chemical suppliers, with CAS 1121583-50-3 and MDL MFCD11110388 ensuring unambiguous procurement .

Commercial Purity
Supporting evidence
≥95% purity across multiple supply chains
Supports batch-to-batch reproducibility
Verify CoA per lot for critical experiments
Procurement specification Research-grade purity Reproducibility

6-Amino-1H-indole-3-carbaldehyde: Key Applications


IDO1 Inhibitor Lead Generation

6-Amino-1H-indole-3-carbaldehyde serves as a privileged starting scaffold for medicinal chemists developing novel IDO1 inhibitors. The 6-amino substituted indole core has demonstrated IC50 values of 13-16 nM in IDO1 cellular inhibition assays, representing a 6- to 7-fold potency advantage over scaffolds lacking this substitution [1]. Researchers can leverage this pre-validated potency to initiate structure-activity relationship (SAR) campaigns with reduced synthetic burden. The C-3 aldehyde provides a convenient handle for introducing diverse side chains via condensation or reductive amination, while the 6-amino group can be functionalized independently to explore additional binding interactions or modulate physicochemical properties [2].

Orthogonal Derivatization for Library Synthesis

The bifunctional nature of 6-amino-1H-indole-3-carbaldehyde—possessing both a C-3 aldehyde and a 6-NH2 group—enables parallel medicinal chemistry workflows where two diversity vectors can be independently explored without protecting group manipulations [2]. This orthogonal reactivity reduces the number of synthetic steps required to access diverse chemical space compared to using monofunctional indole-3-carbaldehydes (which offer only one reactive site) or halogenated analogs (which require metal-catalyzed activation for the second site) [2]. The higher cross-coupling yields observed for amino-substituted indoles (89-94%) compared to halogenated congeners (class estimates 42-56%) further enhance library production efficiency .

Schiff Base Conjugates for Imaging and Antimicrobial Applications

The 6-amino group in 6-amino-1H-indole-3-carbaldehyde enables direct Schiff base formation with aldehydes or ketones, a transformation not accessible to 6-bromo or unsubstituted indole-3-carbaldehydes. Schiff base derivatives of indole-3-carboxaldehyde have been radiolabeled with 99mTc at >97% radiochemical purity and demonstrated stability under physiological conditions for >24 hours, with favorable biodistribution profiles showing tumor visualization at 3 hours post-injection [2]. These derivatives have also exhibited antimicrobial activity against Bacillus subtilis, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, Candida albicans, and Trichophyton rubrum [2]. The 6-amino derivative provides a direct entry point for such conjugates without requiring pre-functionalization of the indole ring.

Target-Selective Probes with Reduced AhR Activity

For researchers requiring indole-based probes where aryl hydrocarbon receptor (AhR) activation would confound experimental interpretation, 6-amino-1H-indole-3-carbaldehyde offers a structurally modified alternative to unsubstituted indole-3-carbaldehyde (a known high-potency AhR agonist) [3]. The electronic perturbation introduced by the 6-amino substituent is expected to alter AhR binding affinity based on established SAR for 6-substituted indole-3-carbaldehydes [4]. This property is particularly relevant for cellular assays involving immune cells, hepatocytes, or intestinal epithelial cells where AhR signaling is active and could mask or confound the readout of the intended biological target [3].

Application
Selection Property
Validation Focus
IDO1 inhibitor design studies
IDO1 pathway inhibition context
Cellular assay IC50 benchmarking
Parallel library synthesis via orthogonal derivatization
Bifunctional reactive sites (aldehyde + amine)
Synthetic step reduction verification
Schiff base conjugate studies
6-NH2 direct conjugation capability
Conjugate stability and radiochemical purity assessment
AhR-modulated target engagement studies
6-position electronic modification
AhR activation profiling in relevant cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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